molecular formula C9H17NO B1433565 (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine CAS No. 1808693-34-6

(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine

Cat. No.: B1433565
CAS No.: 1808693-34-6
M. Wt: 155.24 g/mol
InChI Key: HRSVZNCFIVZFLE-HTQZYQBOSA-N
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Description

(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine is a heterocyclic compound that belongs to the morpholine family. This compound features a unique structure with a cyclopentane ring fused to a morpholine ring, and it is characterized by the presence of two methyl groups at the 2-position. The stereochemistry of the compound is defined by the (4aR,7aR) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

The synthesis of (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine typically involves the cyclization of appropriate precursors. One common method includes the use of 1,2-amino alcohols as starting materials. The synthetic route generally follows these steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine can be compared with other morpholine derivatives such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fused cyclopentane ring, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(4aR,7aR)-2,2-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2)6-10-7-4-3-5-8(7)11-9/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSVZNCFIVZFLE-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2CCCC2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@@H]2CCC[C@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine
Reactant of Route 2
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine
Reactant of Route 3
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine
Reactant of Route 4
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine
Reactant of Route 5
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine
Reactant of Route 6
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine

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